molecular formula C19H16N4O2S2 B2360021 7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione CAS No. 27430-09-7

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione

Cat. No. B2360021
CAS RN: 27430-09-7
M. Wt: 396.48
InChI Key: UPVOZJUUXROJCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione” is a chemical compound with the molecular formula C19H16N4O2S2 . Unfortunately, there’s not much detailed description available for this compound .


Molecular Structure Analysis

The molecular weight of this compound is 396.493 . For more detailed structural analysis, you may need to refer to specialized databases or literature .

Scientific Research Applications

1. Applications in the Pharmaceutical Industry

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione and similar spirocyclic compounds have significant potential in pharmaceutical applications. They are utilized as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers (Liang et al., 2008).

2. Crystal Structure and Characterization

Research has been conducted on the crystal structure and characterization of related compounds, providing insights into their physical properties and potential applications in various fields, including pharmaceuticals and materials science (Zhu, 2011).

3. Synthesis and Characterization of Derivatives

Studies have focused on the synthesis and characterization of various oxime derivatives of heterocyclic spiro compounds. These compounds are analyzed using techniques like UV, IR, NMR, and mass spectral data, highlighting their potential in scientific research and applications (Rahman et al., 2013).

4. NMR Analysis Guided by Crystal X-Ray Diffraction

Detailed NMR analysis, guided by crystal X-ray diffraction, has been conducted on spiro compounds. This approach aids in understanding the stereoscopic structures and the discrimination of hydrogens and carbons in these compounds, which is crucial for their practical applications (Sun et al., 2010).

5. Enhanced Reactivity in Chemical Reactions

Some spiro compounds, including derivatives of 7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione, have shown enhanced reactivity in specific chemical reactions like the Castagnoli-Cushman reaction with imines. This enhanced reactivity expands the scope of these compounds in chemical synthesis (Rashevskii et al., 2020).

properties

IUPAC Name

7,11-diphenyl-3,9-bis(sulfanylidene)-2,4,8,10-tetrazaspiro[5.5]undecane-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c24-15-19(16(25)23-18(27)22-15)13(11-7-3-1-4-8-11)20-17(26)21-14(19)12-9-5-2-6-10-12/h1-10,13-14H,(H2,20,21,26)(H2,22,23,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVOZJUUXROJCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3(C(NC(=S)N2)C4=CC=CC=C4)C(=O)NC(=S)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,11-Diphenyl-3,9-dithioxo-2,4,8,10-tetraazaspiro[5.5]undecane-1,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.